molecular formula C33H62ClNO16 B8124933 N-(Propargyl-peg4)-N-bis(peg4-acid)hclsalt

N-(Propargyl-peg4)-N-bis(peg4-acid)hclsalt

Cat. No.: B8124933
M. Wt: 764.3 g/mol
InChI Key: MQLNMQAMEOYVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Propargyl-peg4)-N-bis(peg4-acid)hclsalt is a heterobifunctional, PEGylated crosslinker featuring a carboxylic acid at one end and a propargyl group at the other. This compound is primarily used in bioconjugation and the synthesis of small molecules, conjugates of small molecules, and biomolecules. It is particularly useful in chemical biology and medicinal chemistry for ligation purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propargyl-peg4)-N-bis(peg4-acid)hclsalt involves the modification of poly(ethylene glycol) (PEG) derivatives. The process typically starts with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and other functional groups such as carboxyl, mercapto, or hydrazide are introduced to the other end of the PEG . The reaction conditions often involve the use of activators like EDC or HATU to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications in research and industry .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Propargyl-peg4)-N-bis(peg4-acid)hclsalt is unique due to its specific PEG length and functional groups, which provide a balance of hydrophilicity and reactivity. This makes it particularly suitable for applications requiring solubility in biological environments and efficient bioconjugation .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H61NO16.ClH/c1-2-8-39-14-20-45-26-29-48-23-17-42-11-5-34(6-12-43-18-24-49-30-27-46-21-15-40-9-3-32(35)36)7-13-44-19-25-50-31-28-47-22-16-41-10-4-33(37)38;/h1H,3-31H2,(H,35,36)(H,37,38);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLNMQAMEOYVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H62ClNO16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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